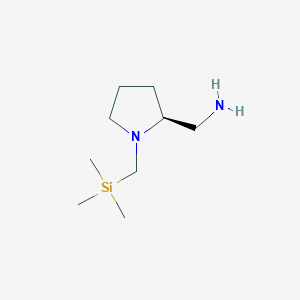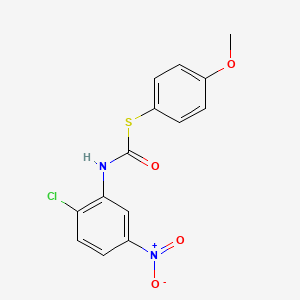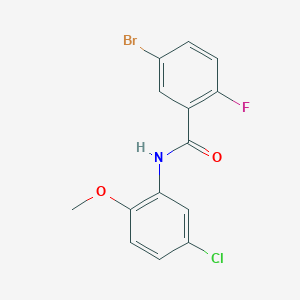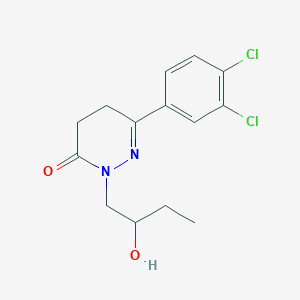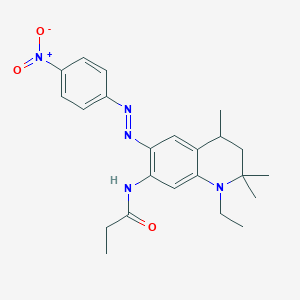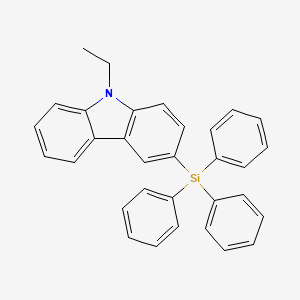![molecular formula C17H13ClN2O3 B11945127 Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate CAS No. 302913-52-6](/img/structure/B11945127.png)
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate is a complex organic compound with the molecular formula C17H13ClN2O3. It belongs to the class of heterocyclic compounds, specifically pyrrolopyridazines, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate typically involves multiple steps, including cyclization and acylation reactions. One common method involves the cyclization of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
化学反应分析
Types of Reactions
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.
作用机制
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
Ethyl 7-ethyl-2-(4-fluorophenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate: This compound has a similar pyrrolopyridazine structure but with different substituents, leading to distinct biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic scaffold and exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chlorobenzoyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
302913-52-6 |
|---|---|
分子式 |
C17H13ClN2O3 |
分子量 |
328.7 g/mol |
IUPAC 名称 |
ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |
InChI |
InChI=1S/C17H13ClN2O3/c1-2-23-17(22)13-10-15(20-14(13)4-3-9-19-20)16(21)11-5-7-12(18)8-6-11/h3-10H,2H2,1H3 |
InChI 键 |
NUJZASQATHRGCH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


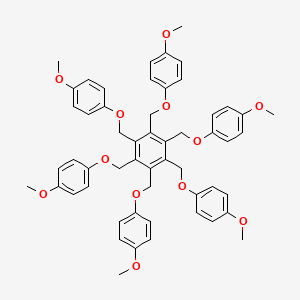
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
